molecular formula C7H12N2O3 B8774181 1-Nitrosoazepane-2-carboxylic acid CAS No. 34436-01-6

1-Nitrosoazepane-2-carboxylic acid

Cat. No.: B8774181
CAS No.: 34436-01-6
M. Wt: 172.18 g/mol
InChI Key: LORAZKFJUAJFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrosoazepane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34436-01-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-nitrosoazepane-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c10-7(11)6-4-2-1-3-5-9(6)8-12/h6H,1-5H2,(H,10,11)

InChI Key

LORAZKFJUAJFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(N(CC1)N=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of 7.80 g (43.4 mmol) of azepan-2-carboxylic acid and 4.10 g (59.5 mmol) of sodium nitrite in 50 ml of water is acidified to pH 3 using HCl (conc.) and then stirred for 1 h. 50 ml of ethyl acetate are added to the reaction mixture, the organic phase is separated off and the aqueous phase is extracted with 2×50 ml of ethyl acetate. The combined organic phases are dried over MgSO4 and freed from the solvent under reduced pressure. The 1-nitrosoazepan-2-carboxylic acid obtained (6.80 g, 67%) is taken up in 15 ml of acetonitrile without further purification, and 12.4 g (59.2 mmol) of trifluoroacetic anhydride are added dropwise at 0° C. After 2 h of stirring at room temperature, 8.19 g (59.2 mmol) of potassium carbonate are added, and stirring is continued for a further 20 min. 40 ml of ethyl acetate and 20 ml of water are added to the reaction mixture, and the aqueous phase is extracted with 3×40 ml of ethyl acetate. The combined organic phases are dried over MgSO4 and freed from the solvent under reduced pressure. Purification by column chromatography on silica gel (cyclohexane/ethyl acetate) gives 5.50 g (90%) of the desired product; log P(HCOOH): 0.6; 1H-NMR (DMSO-d6): 4.45 (m, 2H), 2.56 (m, 2H), 1.83 (m, 4H), 1.57 (m, 2H)
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.